

Glabrescione B: A Technical Guide to its Chemical Structure and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Glabrescione B is a naturally occurring isoflavone that has garnered significant interest within the scientific community for its potent and specific inhibitory activity against the Gli1 transcription factor, a key effector in the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, making Glabrescione B a promising lead compound for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the chemical structure and a detailed synthetic route to Glabrescione B, complete with experimental protocols and quantitative data.

Chemical Structure

Glabrescione B is classified as a methoxyisoflavone.[1] Its systematic IUPAC name is 3-[3,4-bis(3-methylbut-2-enoxy)phenyl]-5,7-dimethoxychromen-4-one. The molecule possesses a core isoflavone scaffold characterized by a chromen-4-one ring system substituted with a phenyl group at the 3-position. Key structural features include two methoxy groups on the A-ring and two prenyl ether moieties on the B-ring.

Table 1: Chemical and Physical Properties of Glabrescione B



| Property | Value | Source |
|-------------------|--------------------------|--------|
| Molecular Formula | C27H30O6 | [1] |
| Molecular Weight | 450.52 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| CAS Number | 65893-94-9 | [2] |

Synthesis of Glabrescione B

The total synthesis of **Glabrescione B** has been reported, commencing from the commercially available 2',4',6'-trimethoxyacetophenone. The overall synthetic strategy involves the construction of a 3-iodo-chromen-4-one intermediate, followed by a Suzuki-Miyaura cross-coupling reaction to introduce the substituted B-ring, and concluding with a double O-prenylation.

Synthetic Scheme



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Caption: Synthetic pathway for Glabrescione B.

Experimental Protocols

Step 1: Synthesis of 2'-Hydroxy-4',6'-dimethoxyacetophenone (1)

To a solution of 2',4',6'-trimethoxyacetophenone in a suitable anhydrous solvent (e.g., dichloromethane) at a reduced temperature (e.g., 0 °C), boron tribromide (BBr₃) is added dropwise. The reaction mixture is stirred at this temperature for a specified period and then



allowed to warm to room temperature. Upon completion, the reaction is quenched, and the product is extracted. The crude product is purified by recrystallization from a suitable solvent like ethanol to yield 2'-hydroxy-4',6'-dimethoxyacetophenone as a white solid.[4]

Step 2: Synthesis of 3-Dimethylamino-1-(2-hydroxy-4,6-dimethoxyphenyl)propenone (2)

A mixture of 2'-hydroxy-4',6'-dimethoxyacetophenone (1) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is heated at an elevated temperature (e.g., 95 °C) for several hours. After the reaction is complete, the solvent is removed under reduced pressure to afford the enamino ketone (2), which is typically used in the subsequent step without further purification.[4]

Step 3: Synthesis of 3-lodo-5,7-dimethoxy-4H-chromen-4-one (3)

The crude 3-dimethylamino-1-(2-hydroxy-4,6-dimethoxyphenyl)propenone (2) is dissolved in methanol. To this solution, an excess of iodine is added, and the mixture is stirred at room temperature. This step proceeds via a tandem cyclization and iodination mechanism. The resulting product, 3-iodo-5,7-dimethoxy-4H-chromen-4-one (3), is then isolated and purified.

Step 4: Synthesis of **Glabrescione B** via Suzuki-Miyaura Coupling and O-Prenylation

The 3-iodo-5,7-dimethoxy-4H-chromen-4-one (3) is subjected to a Suzuki-Miyaura cross-coupling reaction with 3,4-bis(prenyloxy)phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., DMF/water). The reaction mixture is heated to facilitate the coupling. Following the successful formation of the C-C bond, the final step involves the O-prenylation of any remaining free hydroxyl groups, if necessary, using prenyl bromide in the presence of a base. The final product, **Glabrescione B**, is then purified using chromatographic techniques.

Quantitative Data Spectroscopic Data of Key Intermediates

Table 2: Spectroscopic Data for 2'-Hydroxy-4',6'-dimethoxyacetophenone (1)



| Data Type | Details | |
|---|--|--|
| Appearance | White solid | |
| Melting Point | 81–82 °C | |
| 1 H NMR (400 MHz, acetone-d ₆ , δ) | 13.8 (s, 1H, OH), 5.94 (d, J = 2.4 Hz, 1H, Ar H), 5.91 (d, J = 2.4 Hz, 1H, Ar H), 3.80 (s, 3H, OCH ₃), 3.72 (s, 3H, OCH ₃), 2.43 (s, 3H, CH ₃) | |
| ¹³ C NMR (100 MHz, acetone-d ₆ , δ) | 202.5 (C=O), 167.36 (C4), 166.34 (C6), 163.15 (C2), 105.5 (C1), 93.42 (C3), 90.43 (C5), 55.20 (OCH ₃), 55.00 (OCH ₃), 31.94 (CH ₃) | |
| IR (KBr, ν cm ⁻¹) | 3100, 1614, 1271 | |
| HRMS (ESI) m/z | [M+H] ⁺ calculated for C ₁₀ H ₁₂ O ₄ +H ⁺ , 197.080800; found, 197.080848 | |

Data sourced from Ingallina C, et al. Nanomedicine (Lond). 2017.[4]

Table 3: Spectroscopic Data for 3-Iodo-5,7-dimethoxy-4H-chromen-4-one (3)

| Data Type | Details | |
|--|--|--|
| Appearance | White solid | |
| Melting Point | 156–157 °C | |
| ¹ H NMR (400 MHz, CDCl ₃ , δ) | 8.02 (s, 1H, H-2), 6.37 (d, J = 2.0 Hz, 1H, Ar H), 6.32 (d, J = 2.0 Hz, 1H, Ar H), 3.87 (s, 3H, OCH ₃), 3.82 (s, 3H, OCH ₃) | |
| ¹³ C NMR (100 MHz, CDCl ₃ , δ) | 183.43 (C=O), 164.28 (C7), 160.97 (C5), 159.81 (C9), 155.33 (C2), 107.53 (C10), 96.59 (C8), 92.44 (C6), 89.71 (=C-I), 56.41 (OCH ₃), 55.79 (OCH ₃) | |
| IR (KBr, ν cm ⁻¹) | 1671, 1640, 1600–1450 | |
| HRMS (ESI) m/z | [M+H] ⁺ calculated for C ₁₁ H ₉ O ₄ I+H ⁺ , 332.961800; found, 332.961633 | |



Data sourced from Ingallina C, et al. Nanomedicine (Lond). 2017.[4]

Biological Activity

Glabrescione B is a direct inhibitor of the Gli1 transcription factor, interfering with its interaction with DNA.[2] This mechanism of action leads to the inhibition of the Hedgehog signaling pathway.

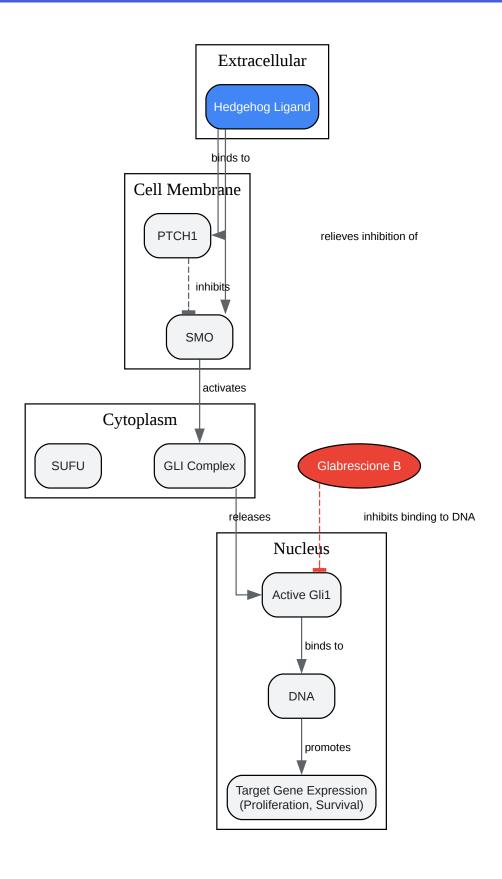
Table 4: Biological Activity of Glabrescione B

| Assay/Model | Concentration | Effect | Source |
|--|-----------------|----------------------------------|--------|
| Gli-dependent basal cell carcinoma cell growth | 5 μΜ | Inhibition of cell proliferation | [2] |
| Gli1 mRNA expression in ASZ001 BCC cells | 1-10 μΜ | Decreased Gli1 mRNA levels | [2] |
| Cell viability in intrahepatic cholangiocarcinoma cell lines | 1-10 μΜ | 50% reduction in cell viability | [5] |
| Cytotoxicity in intrahepatic cholangiocarcinoma cell lines | 20 μM and 50 μM | Confirmed cytotoxic effect | [5] |

Signaling Pathway and Experimental Workflow Visualization

The Hedgehog signaling pathway is a critical regulator of embryonic development and its aberrant activation is linked to cancer. **Glabrescione B** acts at the terminal end of this pathway.





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Caption: Inhibition of the Hedgehog signaling pathway by Glabrescione B.



Conclusion

Glabrescione B represents a significant natural product with potential for development as an anticancer agent due to its specific inhibition of the Gli1 transcription factor. The synthetic route outlined provides a viable method for accessing this molecule for further investigation. The provided quantitative data on its structure and biological activity serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development. Further studies to optimize its pharmacokinetic properties and to fully elucidate its therapeutic potential are warranted.

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